molecular formula C14H10F2N2 B2657352 3,3'-Difluorobenzaldazine CAS No. 1049983-12-1

3,3'-Difluorobenzaldazine

Cat. No.: B2657352
CAS No.: 1049983-12-1
M. Wt: 244.245
InChI Key: YYMCVDNIIFNDJK-UHFFFAOYSA-N
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Description

1,2-Difluorobenzene, also known as DFB, is an aromatic compound with the chemical formula C₆H₄F₂. This colorless, flammable liquid is primarily used as a solvent in electrochemical studies of transition metal complexes. It possesses an exceptionally high dielectric constant, making it suitable for cationic and highly electrophilic organometallic complexes .

Chemical Reactions Analysis

1,2-Difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can be acylated to form 3’,4’-difluoropropiophenone.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, it can participate in reactions typical for aromatic compounds.

    Common Reagents and Conditions: Reagents such as acyl chlorides and catalysts like aluminum chloride are used in substitution reactions.

Scientific Research Applications

1,2-Difluorobenzene is used in various scientific research applications:

Mechanism of Action

The mechanism by which 1,2-difluorobenzene exerts its effects is primarily related to its role as a solvent. Its high dielectric constant allows it to stabilize cationic and electrophilic species, facilitating various chemical reactions. In biological systems, its anesthetic properties are likely due to its interaction with neural membranes, altering their function .

Comparison with Similar Compounds

1,2-Difluorobenzene can be compared with other difluorobenzenes, such as 1,3-difluorobenzene and 1,4-difluorobenzene. These compounds share similar chemical properties but differ in the position of the fluorine atoms on the benzene ring. The unique positioning of the fluorine atoms in 1,2-difluorobenzene gives it distinct reactivity and solvent properties .

Similar Compounds

  • 1,3-Difluorobenzene
  • 1,4-Difluorobenzene
  • 1,2-Dichlorobenzene (related compound with chlorine instead of fluorine)

1,2-Difluorobenzene’s high dielectric constant and weakly coordinating nature make it unique among these similar compounds .

Properties

IUPAC Name

(E)-1-(3-fluorophenyl)-N-[(E)-(3-fluorophenyl)methylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9+,18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMCVDNIIFNDJK-BEQMOXJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=NN=CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/N=C/C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017667
Record name 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15332-10-2
Record name 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Difluorobenzaldazine
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Q & A

A: DFB acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , , , , , , , , ]. Instead of binding to the same site as glutamate (the orthosteric site), DFB binds to a distinct allosteric site on the receptor [, ]. This binding enhances the receptor's response to glutamate, leading to increased downstream signaling [, , ].

A: Different mGluR5 PAMs, including DFB, can have distinct mechanisms of action. For example, while DFB and CDPPB primarily enhance the apparent affinity of glutamate for mGluR5, another PAM, S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidinl-1-yl}-methanone (ADX47273), predominantly affects the efficacy of glutamate []. Furthermore, DFB and CPPHA, another PAM, exhibit differential effects on mGluR5-mediated ERK1/2 phosphorylation in rat cortical astrocytes, highlighting that different PAMs can selectively modulate specific signaling pathways downstream of mGluR5 [].

A: No, DFB alone does not activate mGluR5. It only enhances the receptor's response when glutamate is present [, , , ]. This property makes DFB a potentially valuable tool for therapeutic interventions, as it allows for fine-tuning of glutamate signaling without causing constitutive activation of mGluR5.

A: DFB displays high selectivity for mGluR5. It has minimal effects on other mGluR subtypes, except for weak inhibitory effects on mGluR4 and mGluR8 at higher concentrations []. This selectivity is crucial for targeted therapeutic interventions aimed at modulating mGluR5-mediated signaling without interfering with the functions of other mGluR subtypes.

ANone: Given mGluR5's involvement in various neurological processes, modulating its activity holds therapeutic promise. DFB, as an mGluR5 PAM, has shown potential in preclinical models:

  • Traumatic Brain Injury: DFB attenuates microglial activation, suggesting a potential role in mitigating neuroinflammation after brain injury [].
  • Age-related Sleep Impairment: DFB improves sleep quality in aged Drosophila, highlighting its potential for addressing age-related sleep disturbances [].

ANone: Despite its promising preclinical profile, DFB's therapeutic potential needs further investigation. Some limitations include:

  • Limited information on its pharmacokinetic properties: More research is needed to understand its absorption, distribution, metabolism, and excretion profile [].
  • Lack of clinical trial data: While promising in preclinical models, the safety and efficacy of DFB in humans remain unknown [].

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